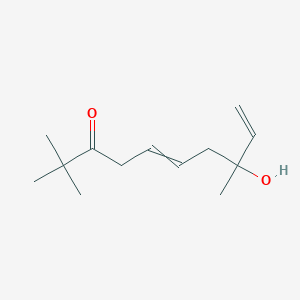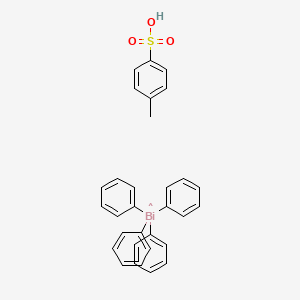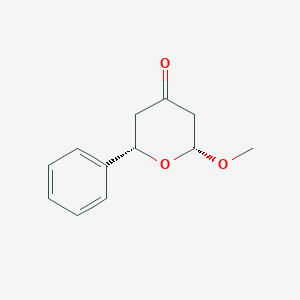
(2R,6S)-2-methoxy-6-phenyloxan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-2-methoxy-6-phenyloxan-4-one is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a six-membered oxane ring with a methoxy group at the second position and a phenyl group at the sixth position. The specific stereochemistry of the compound, denoted by (2R,6S), indicates the spatial arrangement of the substituents, which is crucial for its reactivity and interaction with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2-methoxy-6-phenyloxan-4-one typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the cyclization of appropriate precursors. For instance, the reaction of a phenyl-substituted aldehyde with a methoxy-substituted epoxide in the presence of a chiral catalyst can yield the desired oxane derivative with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2R,6S)-2-methoxy-6-phenyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.
Reduction: The oxane ring can be reduced to form a dihydro derivative, altering the ring’s saturation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Introduction of various substituents onto the phenyl ring, depending on the reagents used.
科学的研究の応用
(2R,6S)-2-methoxy-6-phenyloxan-4-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific stereochemical requirements.
作用機序
The mechanism of action of (2R,6S)-2-methoxy-6-phenyloxan-4-one involves its interaction with molecular targets through its chiral centers. The specific stereochemistry allows it to bind selectively to enzymes or receptors, influencing biological pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity, enabling it to modulate biochemical processes effectively.
類似化合物との比較
Similar Compounds
(2S,6R)-2-methoxy-6-phenyloxan-4-one: The enantiomer of the compound with opposite stereochemistry.
(2R,6S)-2,6-dimethoxyoxan-4-one: A similar compound with an additional methoxy group at the sixth position.
(2R,6S)-2-methoxy-6-(p-tolyl)oxan-4-one: A derivative with a p-tolyl group instead of a phenyl group.
Uniqueness
(2R,6S)-2-methoxy-6-phenyloxan-4-one is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and derivatives. The presence of both methoxy and phenyl groups in a defined spatial arrangement allows for selective binding and reactivity, making it valuable in various applications.
特性
CAS番号 |
85613-00-9 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
(2R,6S)-2-methoxy-6-phenyloxan-4-one |
InChI |
InChI=1S/C12H14O3/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t11-,12+/m0/s1 |
InChIキー |
FYRNYBSGXQCYHG-NWDGAFQWSA-N |
異性体SMILES |
CO[C@H]1CC(=O)C[C@H](O1)C2=CC=CC=C2 |
正規SMILES |
COC1CC(=O)CC(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
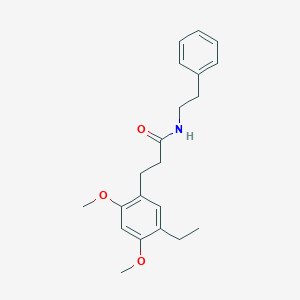
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
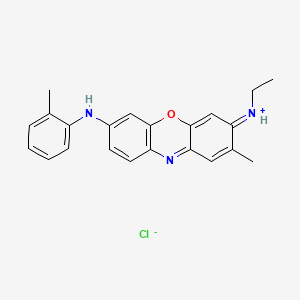
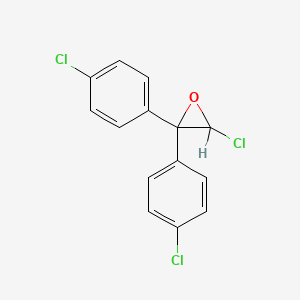
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
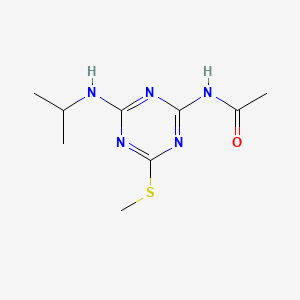
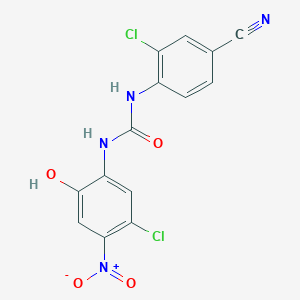
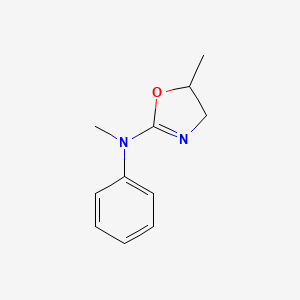
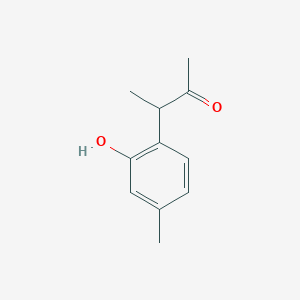
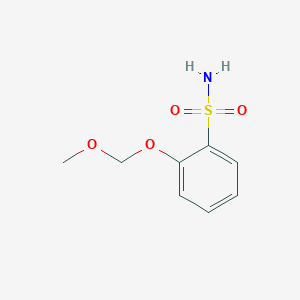
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
